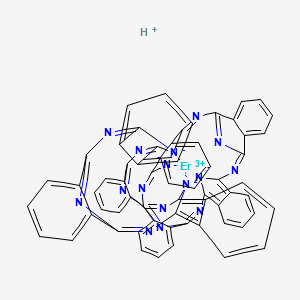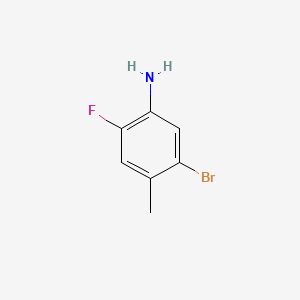
5-Bromo-2-fluoro-4-methylaniline
Descripción general
Descripción
5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 . It is a yellow to brown solid or liquid at room temperature .
Synthesis Analysis
5-Bromo-4-fluoro-2-methylaniline is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 . The InChI key is VPENPNZYTNWJNP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also used to prepare 3,4-dihydro-1H- -benzothieno [2,3-c]pyran and 3,4-dihydro-1H-pyrano [3,4-b]benzofuran derivatives as non-nucleoside inhibitors of HCV NS5B RNA dependent RNA polymerase .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid or liquid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Metabolism in Rat Liver Microsomes : Boeren et al. (1992) studied the metabolism of 2-fluoro-4-methylaniline and its derivatives in rat liver microsomes. They found that side-chain C-hydroxylation and N-hydroxylation were key metabolic pathways. Their study suggested an influence of the type of halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).
Reactions with Hemoglobin : Renner (2004) explored the reactions of 4-bromo-N,N-dimethylaniline-N-oxide with hemoglobin, leading to the transformation into various compounds including 4-bromo-N-methylaniline. This study contributes to understanding the biochemical interactions of such compounds (Renner, 2004).
Synthesis of Non-Linear Optical Properties : Rizwan et al. (2021) investigated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This study provides insights into the structural characteristics and reactivity of these compounds, which are significant for their potential applications in non-linear optics (Rizwan et al., 2021).
Toxicity Assessment in Earthworms : Bundy et al. (2002) used metabonomic assessment to study the toxicity of 2-fluoro-4-methylaniline in earthworms. They identified novel biomarkers of xenobiotic toxicity, contributing to environmental toxicology research (Bundy et al., 2002).
Mechanisms of SNAr Reactions : Onyido and Hirst (1991) examined the influence of steric and electronic effects on the mechanism of aromatic nucleophilic substitution reactions in dimethyl sulphoxide, using compounds including 1-bromo-2-fluoro-3,5-dinitrobenzenes. This research aids in understanding the chemical reactivity of related compounds (Onyido & Hirst, 1991).
Safety and Hazards
The safety information for 5-Bromo-2-fluoro-4-methylaniline includes the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
Direcciones Futuras
5-Bromo-2-fluoro-4-methylaniline is a key ingredient for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). These MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . This suggests potential future directions in cancer research and treatment.
Mecanismo De Acción
Target of Action
5-Bromo-2-fluoro-4-methylaniline is known to be an activator of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The compound is involved in the regulation of the SIRT6 pathway . By increasing the deacetylase activity of SIRT6, it affects the acetylation state of histones, which are proteins that help package DNA in the nucleus. Changes in histone acetylation can affect gene expression, potentially leading to changes in cell behavior .
Result of Action
The activation of SIRT6 and the subsequent decrease in histone levels can have significant effects at the molecular and cellular level . In particular, it can influence gene expression and potentially alter cell behavior . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-fluoro-4-methylaniline is known to interact with various enzymes, proteins, and other biomolecules. It is one of the key ingredients for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
Cellular Effects
MDL compounds, which include this compound, increase the deacetylase activity of SIRT6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENPNZYTNWJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674746 | |
| Record name | 5-Bromo-2-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945244-29-1 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)


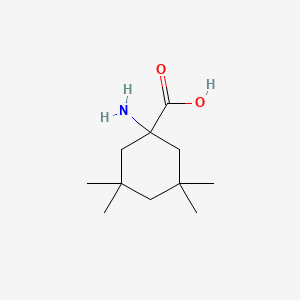
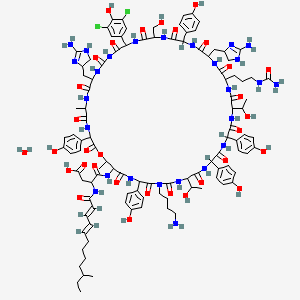
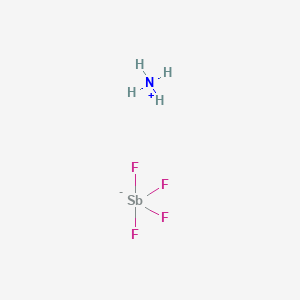
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
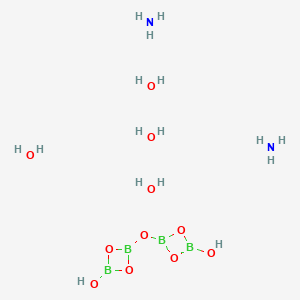
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
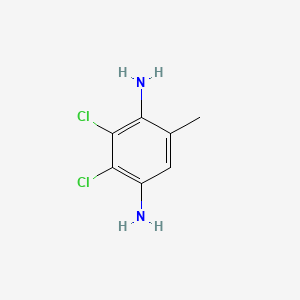
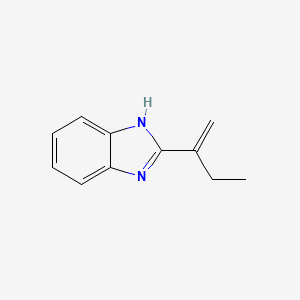
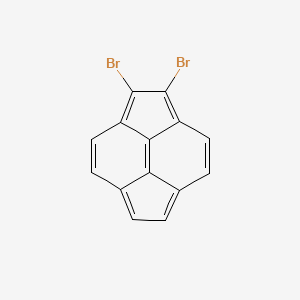
![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)
